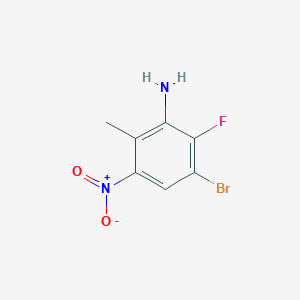

2-Amino-4-bromo-3-fluoro-6-nitrotoluene

Descripción

BenchChem offers high-quality 2-Amino-4-bromo-3-fluoro-6-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-3-fluoro-6-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-bromo-2-fluoro-6-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-3-5(11(12)13)2-4(8)6(9)7(3)10/h2H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIXQHLVSSBRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural and Synthetic Profiling of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene: A Technical Guide for Advanced Cross-Coupling

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized poly-substituted arenes serve as critical building blocks for generating structural diversity. 2-Amino-4-bromo-3-fluoro-6-nitrotoluene (CAS: 1427503-16-9) is a prime example of such a scaffold[1]. Featuring five distinct substituents on a single benzene ring, this molecule offers unparalleled orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, electronic interplay, and step-by-step methodologies for site-selective functionalization, designed specifically for drug development professionals and synthetic chemists.

Structural and Physicochemical Profiling

The utility of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene stems from the precise spatial arrangement of its functional groups. The molecule is built on a toluene core with the following substitution pattern: an amino group at C2, a fluorine atom at C3, a bromine atom at C4, and a nitro group at C6[1].

Electronic and Steric Interplay

-

Push-Pull Dynamics: The C2-amino group acts as a strong electron donor (+M), while the C6-nitro group acts as a powerful electron acceptor (-M, -I). This push-pull relationship polarizes the aromatic π -system, modulating the nucleophilicity of the amine.

-

Halogen Effects: The C3-fluorine provides a strong inductive withdrawal (-I) but a mesomeric donation (+M), effectively lowering the pKa of the adjacent amine. The C4-bromine serves as the primary electrophilic handle for transition-metal catalysis. The steric clash between the C3-fluoro and C4-bromo groups is mitigated by the planar nature of the arene, though it enforces specific conformational preferences during oxidative addition.

Table 1: Physicochemical & Structural Data

| Property | Value |

| Chemical Name | 2-Amino-4-bromo-3-fluoro-6-nitrotoluene |

| IUPAC Name | 3-bromo-2-fluoro-6-methyl-5-nitroaniline |

| CAS Registry Number | 1427503-16-9 |

| Molecular Formula | C 7 H 6 BrFN 2 O 2 |

| Molecular Weight | 249.04 g/mol |

| SMILES | Cc1c(N)c(F)c(Br)cc1=O |

Mechanistic Pathways & Orthogonal Reactivity

The strategic value of this scaffold lies in the ability to selectively address one functional group without perturbing the others. Polyhalogenated arenes often present chemoselectivity challenges[2], but the inherent bond dissociation energies dictate a strict hierarchy of reactivity.

-

C4-Bromo (Transition-Metal Catalysis): The order of reactivity for C sp2 –halogen bonds in palladium-catalyzed cross-coupling is universally C-I > C-Br >> C-Cl > C-F[3]. Consequently, the C4-Br bond can be selectively engaged in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings while leaving the C3-F bond completely intact[2]. Furthermore, the electron-withdrawing C6-nitro group increases the electrophilicity of the C4 position, accelerating the oxidative addition of Pd(0).

-

C2-Amino (Diazotization): The primary amine can be converted into a diazonium salt for Sandmeyer-type transformations, allowing for the introduction of nitriles, azides, or additional halogens.

-

C6-Nitro (Reduction or Denitrative Coupling): Traditionally, the nitro group is reduced to an amine (via Fe/HCl or Pd/C, H 2 ) to facilitate cyclization into indazoles or benzimidazoles. However, recent advances have unlocked denitrative cross-coupling [4]. Using specialized catalysts like Pd/BrettPhos, the Ar-NO 2 bond can undergo direct oxidative addition, allowing the nitro group to act as a pseudo-halide electrophile for advanced downstream functionalization[4].

Figure 1: Orthogonal functionalization workflow for the target nitroarene.

Experimental Workflows: Site-Selective Suzuki-Miyaura Coupling

To leverage the C4-bromo position while preserving the sensitive C6-nitro and C3-fluoro groups, mild basic conditions and a robust catalyst system are required. The following protocol outlines a self-validating system for chemoselective arylation.

Protocol: C4-Regioselective Arylation

Objective: Synthesize a 4-aryl-3-fluoro-6-methyl-5-nitroaniline derivative.

Step 1: Reaction Setup & Deoxygenation

-

Procedure: Charge a flame-dried Schlenk flask with 2-Amino-4-bromo-3-fluoro-6-nitrotoluene (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K 2 CO 3 (2.0 equiv). Add a solvent mixture of 1,4-Dioxane/H 2 O (4:1 v/v). Sparge the mixture with ultra-pure Argon for 15 minutes.

-

Causality: K 2 CO 3 is selected as a mild base; stronger bases (like KOtBu) risk triggering unwanted S N Ar reactions at the C3-fluoro position. Deoxygenation is critical to prevent the premature oxidation of the Pd(0) active catalytic species, which would stall the catalytic cycle.

Step 2: Catalyst Activation

-

Procedure: Add Pd(dppf)Cl 2 ·CH 2 Cl 2 (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 80 °C.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, thereby outcompeting potential side reactions such as protodeboronation or hydrodehalogenation.

Step 3: Reaction Execution & In-Process Control (IPC)

-

Procedure: Stir the reaction at 80 °C for 4–6 hours. Monitor the reaction progress via LC-MS.

-

Self-Validating System: The starting material exhibits a highly characteristic 1:1 isotopic doublet at m/z 249 and 251 [M+H] + due to the presence of 79 Br and 81 Br isotopes. The reaction is definitively validated as complete when this isotopic signature is entirely eradicated and replaced by a singular mass peak corresponding to the cross-coupled product. This binary mass-shift acts as an internal, foolproof validation of C-Br bond cleavage.

Step 4: Quenching and Purification

-

Procedure: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Characterization

Verification of the structural integrity of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene prior to synthesis is paramount. Below are the predictive spectroscopic signatures used to validate the starting material.

Table 2: Predictive Spectroscopic Signatures ( 1 H & 19 F NMR)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |

| 1 H | 2.25 - 2.40 | Singlet (s) | 3H | C1-CH 3 |

| 1 H | 6.20 - 6.60 | Broad Singlet (br s) | 2H | C2-NH 2 |

| 1 H | 7.90 - 8.10 | Doublet (d, JH−F ≈ 7 Hz) | 1H | C5-H (Aromatic) |

| 19 F | -112.0 to -118.0 | Multiplet (m) | 1F | C3-F |

References

-

Molport. "3-bromo-2-fluoro-6-methyl-5-nitroaniline | 1427503-16-9". Molport Database. Available at:[Link]

-

Yandong Wang, et al. "Cross-Coupling Reactions of Nitroarenes". PubMed (National Institutes of Health). Available at:[Link]

-

PMC. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". PubMed Central (National Institutes of Health). Available at:[Link]

-

Mokwebo, et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". MDPI. Available at:[Link]

Sources

The Strategic Utility of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene in Advanced API Synthesis

Executive Summary

In the landscape of modern drug discovery, highly functionalized aromatic building blocks are the cornerstone of rational drug design. 2-Amino-4-bromo-3-fluoro-6-nitrotoluene (also widely cataloged under its synonymous nomenclature, 4-Bromo-3-fluoro-2-methyl-6-nitroaniline ) is a premium poly-substituted scaffold. Featuring five distinct functional groups on a single benzene ring, this compound offers unparalleled regiocontrol for the synthesis of fused bicyclic heterocycles, such as benzimidazoles and indazoles.

This technical guide provides an in-depth analysis of its physicochemical properties, structural significance, and field-proven synthetic protocols, specifically tailored for researchers developing complex Active Pharmaceutical Ingredients (APIs) like GABA-A receptor modulators.

Physicochemical Profiling

Understanding the physical properties of this building block is critical for optimizing storage, handling, and reaction conditions. Due to the electron-donating amine and methyl groups competing with the electron-withdrawing nitro and halogen groups, the molecule exhibits unique stability characteristics.

| Property | Value / Description |

| Chemical Name | 2-Amino-4-bromo-3-fluoro-6-nitrotoluene |

| Synonyms | 4-Bromo-3-fluoro-2-methyl-6-nitroaniline |

| CAS Registry Numbers | 952183-01-6 / 1427503-16-9 |

| Molecular Formula | C₇H₆BrFN₂O₂ |

| Molecular Weight | 249.04 g/mol |

| Melting Point | 124 – 126 °C |

| Physical State | Solid (Crystalline powder) |

| Storage Conditions | 4 – 8 °C, sealed, protected from light and moisture |

Data supported by [1].

Structural Significance & Mechanistic Reactivity

From a process chemistry perspective, every substituent on this ring serves a highly specific mechanistic purpose:

-

The Ortho-Methyl Group (Position 1): Introduces targeted steric strain. In advanced kinase inhibitors, this methyl group restricts the rotation of adjacent biaryl bonds, locking the molecule into a bioactive conformation and increasing target residence time.

-

The Fluoro-Bromo Motif (Positions 3 & 4): The fluorine atom increases the lipophilicity and metabolic stability of the resulting API. More importantly, its strong inductive effect highly polarizes the adjacent C–Br bond. This makes the bromine atom an exceptionally reactive electrophilic handle for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The Nitro-Amine Axis (Positions 6 & 2): Positioned para to each other but separated by the rest of the ring's substituents, these groups are perfectly primed for reductive cyclization. Reducing the nitro group yields an ortho-diamine (relative to the other substituents), which is the universal precursor for benzimidazole and benzotriazole cores.

Experimental Protocol: Self-Validating Synthesis of Fused Heterocycles

The following protocol details the conversion of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene into a functionalized benzimidazole core. This workflow is heavily utilized in the synthesis of GABA-A α5 negative allosteric modulators (NAMs) for cognitive disorders, as documented in patent literature () [2].

Phase 1: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without triggering hydrodebromination.

-

Reaction Setup: Suspend 2-Amino-4-bromo-3-fluoro-6-nitrotoluene (2.0 mmol, 0.50 g) in 43 mL of absolute ethanol within a round-bottom flask.

-

Reagent Addition: Add iron powder (10.0 mmol, 0.59 g) and ammonium chloride (18.0 mmol, 0.97 g) dissolved in 4.3 mL of deionized water.

-

Causality Insight: The Béchamp reduction (Fe/NH₄Cl) is strictly required here. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) will result in rapid, unwanted hydrodebromination of the highly activated aryl bromide. NH₄Cl provides a mildly acidic, buffered environment that drives the electron transfer from iron without cleaving the C–Br bond.

-

-

Heating: Heat the suspension to 95 °C (reflux) for 2 hours under a nitrogen atmosphere.

-

Hot Filtration: Filter the hot suspension through a pad of Celite® to remove iron oxides. Wash the pad with hot ethanol (2 × 10 mL).

-

Causality Insight: Hot filtration is a critical self-validating step. It prevents the premature crystallization of the newly formed diamine intermediate, which would otherwise co-precipitate with the iron sludge upon cooling, drastically reducing the yield.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-4-fluoro-3-methylbenzene-1,2-diamine.

Phase 2: Dehydrative Cyclization

Objective: Close the imidazole ring to form the bicyclic pharmacophore.

-

Re-suspension: Re-suspend the crude diamine residue in neat trimethyl orthoformate (25 mL).

-

Cyclization: Heat the mixture to reflux (approx. 100–105 °C) for 3–4 hours.

-

Causality Insight: Trimethyl orthoformate serves a dual purpose as both the one-carbon electrophile and the dehydrating solvent. The absence of water drives the condensation equilibrium forward, rapidly closing the imidazole ring without the need for additional acid catalysts.

-

-

Purification: Concentrate the reaction mixture in vacuo and purify via flash column chromatography to isolate the fluorinated bromo-benzimidazole core.

Synthetic Workflow Visualization

The following diagram maps the logical progression from the raw building block to an advanced API, illustrating the strategic timing of reduction, cyclization, and cross-coupling.

Figure 1: Synthetic workflow from nitrotoluene to advanced API.

Handling, Storage, and Safety Protocols

Like many highly substituted anilines, 2-Amino-4-bromo-3-fluoro-6-nitrotoluene is susceptible to oxidative degradation.

-

Oxidation Risk: Exposure to ambient air and light can cause the compound to darken over time due to the oxidation of the free amine group.

-

Storage Imperative: It must be stored between 4 °C and 8 °C in a tightly sealed, amber-colored container backfilled with an inert gas (Argon or Nitrogen) to maintain its >97% purity profile [3].

-

Toxicity: Handle strictly within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles), as halogenated nitroaromatics are known skin sensitizers and potential mutagens.

References

- Title: Fused imidazole compounds (Patent WO2015115673A1)

A Technical Guide to 2-Amino-4-bromo-3-fluoro-6-nitrotoluene: Properties, Safety, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled based on available data for structurally related compounds. As of the time of this writing, a specific CAS Registry Number and Safety Data Sheet (SDS) for 2-Amino-4-bromo-3-fluoro-6-nitrotoluene have not been identified in publicly accessible databases. This suggests the compound may be novel or not widely commercialized. All information regarding safety, handling, and properties should be regarded as inferential and used as a foundation for a thorough, site-specific risk assessment before any experimental work is undertaken.

Introduction: The Potential of a Multifunctional Scaffolding Molecule

Substituted nitrotoluene derivatives are foundational building blocks in medicinal chemistry and materials science.[1] The strategic placement of functional groups—such as halogens, amines, and nitro groups—on an aromatic core provides a versatile platform for constructing complex molecular architectures. These functionalities serve as reactive handles for a variety of chemical transformations, enabling the synthesis of novel therapeutic agents and functional materials.[2]

2-Amino-4-bromo-3-fluoro-6-nitrotoluene is a prime example of such a multifunctional scaffold. Its structure, featuring an amine for nucleophilic and coupling reactions, a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a nitro group that can be reduced to an amine or used to influence regioselectivity, makes it a compound of significant interest for drug discovery programs.[1]

This guide provides an in-depth overview of the inferred properties, safety considerations, and potential synthetic applications of this compound, drawing upon data from close structural analogs to offer a comprehensive starting point for researchers.

Compound Identification and Inferred Physicochemical Properties

Table 1: Physicochemical Properties

| Property | 2-Amino-4-bromo-3-fluoro-6-nitrotoluene (Calculated) | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (CAS: 502496-33-5)[3] |

| Molecular Formula | C₇H₅BrFN₃O₂ | C₇H₅BrFNO₂ |

| Molecular Weight | 249.03 g/mol | 234.02 g/mol |

| Appearance | Likely a crystalline solid | Yellow oil |

| Solubility | Predicted to be soluble in organic solvents (e.g., ether, chloroform) and poorly soluble in water.[3] | Soluble in some organic solvents, almost insoluble in water.[3] |

| Predicted Boiling Point | > 250 °C | ~259.4 °C (Predicted)[3] |

| Predicted Melting Point | Not readily predictable | Not available |

Comprehensive Safety and Handling (Inferred)

The safety profile of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene is inferred from the Safety Data Sheet for 4-Bromo-2-nitrotoluene, a compound with similar functional groups.[4][5] It is imperative to handle this compound with the utmost caution, assuming it is hazardous until proven otherwise.

GHS Hazard Classification (Inferred)

Table 2: Inferred GHS Hazard Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects.[4] |

| Carcinogenicity | 1B | H350: May cause cancer.[4] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |

| (Single Exposure) | ||

| Hazardous to the Aquatic Environment, | 2 | H411: Toxic to aquatic life with long lasting effects.[4] |

| Long-term Hazard |

Precautionary Measures and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety protocols are mandatory.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[5]

-

Personal Protective Equipment:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[6]

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[6]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents and strong acids.[7]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Synthetic Utility and Experimental Workflow

The diverse functional groups of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene make it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The amino group can be readily acylated or used in coupling reactions, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.

Below is a conceptual workflow for a Suzuki cross-coupling reaction, a common and powerful tool in drug discovery for forming carbon-carbon bonds.

Conceptual Workflow: Suzuki Cross-Coupling

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Hypothetical Protocol: Suzuki Cross-Coupling

This protocol is a general guideline and must be adapted and optimized for specific substrates and scales.

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-bromo-3-fluoro-6-nitrotoluene (1.0 eq), the desired aryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Rationale: The use of flame-dried glassware and an excess of the boronic acid and base helps to drive the reaction to completion.

-

-

Inert Atmosphere:

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Rationale: The palladium catalyst is sensitive to oxygen, and an inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.

-

-

Solvent and Catalyst Addition:

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

-

Rationale: A degassed solvent minimizes dissolved oxygen. The choice of solvent and catalyst depends on the specific substrates being coupled.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Rationale: Heating is typically required to overcome the activation energy of the catalytic cycle.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous workup removes inorganic salts and water-soluble impurities.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst.

-

Conclusion

2-Amino-4-bromo-3-fluoro-6-nitrotoluene represents a potentially valuable, multifunctional building block for the synthesis of complex organic molecules. Its array of functional groups offers numerous avenues for chemical modification, making it an attractive scaffold for the development of novel pharmaceuticals and other advanced materials. However, the lack of specific safety and property data necessitates a highly cautious and well-informed approach. Researchers and drug development professionals should treat this compound as potentially hazardous and conduct a thorough risk assessment before its inclusion in any research program.

References

-

ChemBK. (2024, April 9). 2-bromo-4-fluoro-6-nitrotoluene. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-BROMO-3-FLUORO-6-NITROTOLUENE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]

-

MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluoro-2-nitrotoluene in Pharmaceutical Synthesis. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicological Assessment of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene

Prepared by: Gemini, Senior Application Scientist

Introduction and Rationale

This guide outlines a comprehensive in vitro strategy for characterizing the toxicological profile of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene (CAS No. 864550-40-3; Formula: C₇H₇BrN₂O₂)[1]. In the landscape of preclinical drug development and chemical safety assessment, a robust understanding of a compound's potential for cellular toxicity is paramount. In vitro methodologies offer a powerful, ethical, and efficient alternative to traditional animal testing, providing critical data for candidate selection, risk assessment, and regulatory compliance.[2][3][4] The shift towards these methods is supported by international bodies like the Organisation for Economic Co-operation and Development (OECD), which provides guidelines to ensure data quality and reproducibility.[5][6]

The chemical structure of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene itself provides the primary impetus for a thorough toxicological investigation. As a substituted nitrotoluene derivative, it contains structural alerts—specifically the aromatic nitro and amino groups—that are frequently associated with genotoxic and cytotoxic effects.[7][8] Aromatic nitro compounds are known to be susceptible to metabolic reduction, which can lead to the formation of reactive intermediates capable of damaging DNA and other cellular macromolecules. This process can also induce redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. Therefore, a multi-tiered testing strategy is essential to not only identify potential hazards but also to elucidate the underlying mechanisms of toxicity.

This document presents a logical, tiered approach, beginning with broad assessments of cytotoxicity and progressing to specific investigations into genotoxicity and key mechanistic pathways, such as oxidative stress and mitochondrial dysfunction.

A Tiered Framework for Toxicological Assessment

A tiered testing strategy is the most efficient method for characterizing a compound's toxicity profile. It allows for early decision-making and conserves resources by using the results of broader, less complex assays to inform the design of more targeted, mechanistic studies.[9] The proposed workflow begins with determining the cytotoxic concentration range, followed by an investigation into the compound's genotoxic potential at sub-lethal concentrations, and finally, delves into the specific cellular mechanisms driving the observed toxicity.

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: Basal Cytotoxicity Assessment

Rationale and Experimental Objective

The initial step in any toxicological evaluation is to determine the concentration range over which the test compound affects basic cellular viability.[10] This is crucial for establishing the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The IC50 value is a fundamental metric of a compound's potency and is essential for selecting appropriate, non-overtly toxic concentrations for subsequent mechanistic and genotoxicity assays.[11] We will utilize the MTT assay, a robust and widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[12]

Key Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[12] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Seed a suitable human cell line, such as the hepatocarcinoma line HepG2, into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours under standard culture conditions (37°C, 5% CO₂). HepG2 cells are chosen as they are of hepatic origin and metabolically active, making them a relevant model for toxicity testing.

-

Compound Preparation: Prepare a stock solution of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final test concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for a defined period, typically 24 or 48 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation and Interpretation

Table 1: Example Data Layout for Basal Cytotoxicity (MTT Assay)

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Control |

| Vehicle Control | 1.25 ± 0.05 | 100% |

| 0.1 | 1.22 ± 0.06 | 97.6% |

| 1 | 1.15 ± 0.04 | 92.0% |

| 10 | 0.85 ± 0.07 | 68.0% |

| 50 | 0.45 ± 0.05 | 36.0% |

| 100 | 0.15 ± 0.03 | 12.0% |

| Calculated IC50 | ~35 µM |

Tier 2: Genotoxicity Assessment

Rationale and Experimental Objective

Genotoxicity testing is a critical component of safety assessment, as it evaluates a compound's potential to cause damage to DNA or chromosomes, which can lead to carcinogenesis.[13] Given the presence of structural alerts in 2-Amino-4-bromo-3-fluoro-6-nitrotoluene, a battery of genotoxicity tests is required to assess multiple endpoints, including gene mutation and chromosomal damage.[14] This approach is mandated by regulatory agencies to ensure comprehensive screening.[15]

Caption: Workflow for comprehensive genotoxicity assessment.

Key Experimental Protocols

4.2.1. Bacterial Reverse Mutation (Ames) Test (OECD TG 471) This assay is a widely used and validated test for detecting gene mutations.[15] It uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes required for histidine or tryptophan synthesis, respectively. The test measures the ability of the compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the essential amino acid and thus grow on a minimal medium.

Step-by-Step Methodology:

-

Strain Selection: Utilize a standard set of bacterial strains (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations (frameshift and base-pair substitutions).[15]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), typically derived from induced rat liver homogenates. This is critical because some chemicals only become genotoxic after being metabolized.

-

Exposure: Expose the bacterial strains to a range of concentrations of the test compound in the presence of a small amount of the required amino acid (to allow for initial cell divisions necessary for mutation fixation).

-

Plating: Plate the treated bacteria onto a minimal agar medium lacking the specific amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

4.2.2. In Vitro Micronucleus Assay (OECD TG 487) This assay detects chromosomal damage in mammalian cells. Micronuclei are small, membrane-bound DNA fragments that are left behind in the cytoplasm after cell division when a chromosome fragment (clastogenicity) or a whole chromosome (aneugenicity) fails to incorporate into the daughter nuclei.[14][16]

Step-by-Step Methodology:

-

Cell Culture: Treat a suitable mammalian cell line (e.g., human TK6 cells or primary human peripheral blood lymphocytes) with a range of concentrations of the test compound, with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis (cytoplasmic division) without inhibiting nuclear division. This results in binucleated cells, making it easier to identify micronuclei that formed during the preceding mitosis.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI or propidium iodide).

-

Analysis: Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Tier 3: Mechanistic Investigation

Rationale and Experimental Objective

If cytotoxicity is observed in Tier 1, it is critical to investigate the underlying cellular mechanisms. For a nitrotoluene derivative, two of the most probable mechanisms are the induction of oxidative stress and the disruption of mitochondrial function. These pathways are often interconnected and are primary drivers of compound-induced cell death.[17][18]

Caption: Potential mechanistic pathways of compound-induced toxicity.

Key Experimental Protocols

5.2.1. Assessment of Intracellular Reactive Oxygen Species (ROS) This assay quantifies the generation of ROS, which are highly reactive molecules like superoxide and hydrogen peroxide that can damage cellular components.[19] The 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) probe is a cell-permeable dye that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent compound DCF.[20]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with sub-lethal concentrations of the test compound for a short duration (e.g., 1-6 hours). Include a positive control such as tert-butyl hydroperoxide (TBHP).[19]

-

Loading with DCF-DA: Remove the treatment medium and incubate the cells with a DCF-DA solution (e.g., 10 µM) for 30-45 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with PBS to remove excess probe.

-

Data Acquisition: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19]

-

Analysis: An increase in fluorescence intensity compared to the vehicle control indicates an induction of intracellular ROS.

5.2.2. Assessment of Mitochondrial Membrane Potential (MMP) Mitochondrial health is critical for cell survival, and a loss of the mitochondrial membrane potential (ΔΨm) is an early hallmark of apoptosis.[17] The JC-1 dye is a cationic probe that can be used to assess MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells and treat with the test compound for a relevant time period (e.g., 6-24 hours). Include a positive control such as the uncoupler FCCP.

-

JC-1 Staining: Add the JC-1 dye directly to the cell culture medium and incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells with a suitable buffer to remove the excess dye.

-

Data Acquisition: Measure both the red (emission ~590 nm) and green (emission ~530 nm) fluorescence using a fluorescence plate reader or fluorescence microscope.

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization and a loss of MMP.

Data Integration and Summary

The final step is to synthesize the data from all tiers into a coherent toxicological profile. This involves correlating the findings from each assay to build a weight of evidence. For instance, does the induction of ROS or mitochondrial dysfunction occur at concentrations below the IC50? This would suggest they are primary mechanisms of toxicity rather than consequences of cell death. Is the compound genotoxic at non-cytotoxic concentrations? This is a significant finding for risk assessment.

Table 2: Summary of the In Vitro Toxicity Profile

| Assay Endpoint | Method | Key Result | Interpretation |

| Basal Cytotoxicity | MTT Assay | IC50 = [Value] µM | Potency of general cytotoxicity. |

| Gene Mutation | Ames Test (OECD 471) | Positive / Negative (+/- S9) | Indicates potential for mutagenicity. |

| Chromosomal Damage | Micronucleus (OECD 487) | Positive / Negative (+/- S9) | Indicates clastogenic or aneugenic potential. |

| Oxidative Stress | DCF-DA Assay | [Fold Increase] in ROS at [Conc.] | Implicates oxidative stress as a mechanism of action. |

| Mitochondrial Health | JC-1 Assay | [ % Decrease] in Red/Green Ratio at [Conc.] | Implicates mitochondrial dysfunction as a mechanism of action. |

Conclusion

This technical guide provides a robust, scientifically-grounded framework for evaluating the in vitro toxicity of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene. By employing a tiered strategy that encompasses basal cytotoxicity, regulatory-compliant genotoxicity assays, and key mechanistic endpoints, this approach allows for the development of a comprehensive hazard profile. The resulting data are critical for making informed decisions in the drug development pipeline or for chemical safety risk assessment, ensuring that potential liabilities are identified early and characterized effectively. The integration of these validated methods provides a self-validating system that upholds the principles of scientific integrity and trustworthiness.

References

-

ROS Assay Kit Protocol. (n.d.). [Source not explicitly named, likely a commercial vendor]. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. [Link]

-

Inotiv. (n.d.). Other Genetic Toxicology Assays. Inotiv. [Link]

-

OECD. (n.d.). In vitro assays for developmental neurotoxicity. OECD. [Link]

-

CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. CORDIS. [Link]

-

Esparza-Moltó, P. B., et al. (2019). MitoToxy assay: A novel cell-based method for the assessment of metabolic toxicity in a multiwell plate format using a lactate FRET nanosensor, Laconic. PLOS ONE. [Link]

-

Selvita. (n.d.). In Vitro Safety. Selvita. [Link]

-

Gonder, Z. B., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

-

Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]

-

Kiebala, M., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

-

Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link]

-

GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

-

IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

-

Johnson, M. S., et al. (2007). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and 4-Amino-2,6-Dinitrotoluene. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Nitrotoluene – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 3. kosheeka.com [kosheeka.com]

- 4. ECVAM in vitro toxicity tests included in OECD testing recommendations | News | CORDIS | European Commission [cordis.europa.eu]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. inotiv.com [inotiv.com]

- 10. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 11. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. selvita.com [selvita.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. miltenyibiotec.com [miltenyibiotec.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. labtoo.com [labtoo.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

Crystal structure analysis of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene

Abstract: This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene. While a solved crystal structure for this specific compound is not currently available in public crystallographic databases, this document serves as a detailed, field-proven protocol for researchers, scientists, and drug development professionals. It outlines the complete workflow from crystal growth to data collection, structure solution, refinement, and detailed structural interpretation. The methodologies described herein are grounded in established crystallographic principles and are designed to ensure the generation of a high-quality, validatable structural model, crucial for understanding its potential applications in medicinal chemistry and materials science.

Introduction: The Scientific Rationale

2-Amino-4-bromo-3-fluoro-6-nitrotoluene is a substituted aromatic compound whose structural features suggest significant potential as a building block in pharmaceutical research and development. The molecule incorporates a unique combination of functional groups, each contributing to its potential physicochemical and biological properties:

-

Fluorine and Bromine Halogens: The presence of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity to target receptors.[1][2][3] Bromine not only influences these properties but also serves as a key reactive site for synthetic modifications via cross-coupling reactions and can participate in "halogen bonding," a specific non-covalent interaction that can be crucial for drug-target binding.[1][4]

-

Nitro and Amino Groups: These groups are electronically active and are primary sites for hydrogen bonding, which dictates molecular packing in the solid state and interactions with biological macromolecules. The nitro group can be a precursor to an amine, opening further derivatization possibilities.[1]

Understanding the precise three-dimensional arrangement of these functional groups is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing unambiguous information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.[5][6][7] This guide details the expert methodology required to perform such an analysis.

Part 1: Prerequisite Workflow - Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of a diffraction experiment.

Plausible Synthetic Pathway

While various synthetic routes could be envisioned, a common approach involves the regioselective bromination and nitration of a fluorinated toluene precursor. For instance, a plausible route could start with the bromination of an appropriate fluoro-nitrotoluene, followed by the reduction of a nitro group and subsequent functional group interconversion to arrive at the target molecule. The synthesis of related compounds often involves steps like the regioselective bromination of o-nitrotoluene or using reagents like N-bromosuccinimide (NBS) in a strong acid medium.[8][9]

Experimental Protocol: Achieving Diffraction-Quality Crystals

The goal is to grow a single crystal that is free of significant defects, twinning, and internal strain. This requires slow, controlled precipitation from a supersaturated solution.

Protocol: Slow Evaporation Method

-

Purification: Ensure the synthesized 2-Amino-4-bromo-3-fluoro-6-nitrotoluene is of the highest possible purity (>99%), as impurities can inhibit crystallization. Recrystallization or column chromatography is recommended.

-

Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and binary mixtures) to find a solvent in which the compound is sparingly soluble at room temperature.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes control the rate of evaporation. A slower rate is almost always preferable for growing larger, higher-quality crystals.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.

-

Monitoring & Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Causality Insight: The principle of slow evaporation is to gently push the solution past its saturation point, allowing molecules to self-assemble into an ordered, crystalline lattice. Rapid precipitation traps solvent and disorder, leading to poor diffraction.

Part 2: Single-Crystal X-ray Diffraction Data Collection

Data collection is the process of measuring the positions and intensities of X-rays diffracted by the crystal lattice.[5] Modern automated diffractometers make this process highly efficient.

Experimental Protocol: Data Acquisition

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Expertise Insight: Low-temperature data collection is standard practice. It minimizes atomic thermal vibrations, leading to higher resolution data and a more precise structural model.

-

-

Instrument Setup: The mounted crystal is placed on a goniometer head in the diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for orienting the crystal, and a detector (e.g., CCD or CMOS).[5][10]

-

Unit Cell Determination: A short series of initial diffraction images (pre-experiment) are collected. Software analyzes the positions of the first few dozen reflections to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the determined crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles (omega and phi scans) while exposing it to the X-ray beam.

-

Data Integration and Reduction: After the images are collected, the raw data is processed. This involves:

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Applying corrections for experimental factors (like Lorentz and polarization effects) and merging symmetry-equivalent reflections to produce the final reflection file.[11]

-

Workflow for SC-XRD Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Part 3: Structure Solution and Refinement

This phase involves converting the processed diffraction data into a chemically meaningful atomic model and refining it to best fit the experimental observations.[12][13]

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities (related to the amplitude) of the diffracted waves but not their phases. Reconstructing the electron density requires both. This is the "phase problem" of crystallography. For small molecules with a heavy atom like bromine, this is typically solved using one of two main approaches:

-

Patterson Methods: This method uses a mathematical map that does not require phase information and can reveal the positions of heavy atoms. Once the heavy atom is located, its contribution to the phases can be calculated, and the remaining atoms can be found.

-

Direct Methods: These are statistical methods that use probability relationships between the phases of strong reflections to directly determine an initial set of phases. This is highly effective for small-molecule structures.

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The processed reflection data is analyzed for systematic absences, which are characteristic patterns of missing reflections that reveal the crystal's space group symmetry.

-

Initial Structure Solution: A program like SHELXT or SIR is used to solve the phase problem using Direct Methods. This will generate an initial model with most, if not all, of the non-hydrogen atoms located.

-

Model Building and Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL. This is an iterative process:

-

Isotropic Refinement: Initially, atoms are refined with spherical thermal parameters.

-

Anisotropic Refinement: Once the model improves, atoms are refined with anisotropic displacement parameters (ellipsoids) that account for directional thermal motion.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model." In some cases, they can be located from the difference Fourier map.

-

Difference Fourier Maps: Throughout refinement, difference Fourier maps (Fo-Fc) are calculated. These maps show regions where the observed data (Fo) and the calculated model (Fc) disagree, highlighting missing atoms or misplaced density.[11]

-

-

Validation: The final model is validated using tools like PLATON or CheckCIF. This checks for geometric reasonableness, potential missed symmetry, and overall model quality. The refinement is complete when key indicators (R-factors) are low and the model is chemically sensible.

Workflow for Structure Solution & Refinement

Caption: Iterative workflow for crystallographic structure solution and refinement.

Part 4: Hypothetical Data and Structural Interpretation

As no public structure exists, we present a table of hypothetical yet realistic crystallographic data for 2-Amino-4-bromo-3-fluoro-6-nitrotoluene. This serves as a template for what a researcher would generate and analyze.

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₇H₆BrFN₂O₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 249.04 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the complete symmetry operations within the crystal. |

| a, b, c (Å) | a = 7.51, b = 12.34, c = 9.88 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 882.1 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Density (calculated) | 1.875 g/cm³ | The calculated density based on the crystal data. |

| Temperature | 100(2) K | The temperature at which the diffraction data was collected. |

| R₁ [I > 2σ(I)] | 0.035 | A measure of the agreement between the model and observed data (lower is better). |

| wR₂ (all data) | 0.082 | A weighted measure of agreement for all reflections (lower is better). |

| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good model. |

Analysis of Molecular and Supramolecular Features

The final Crystallographic Information File (CIF) contains the atomic coordinates, which allow for a detailed analysis:

-

Molecular Conformation: The analysis would reveal the planarity of the toluene ring and the orientation of the substituents. Of particular interest is the potential for intramolecular hydrogen bonding between the amino group and the adjacent nitro group, which could enforce a more planar conformation.

-

Bond Lengths and Angles: These are compared to standard values to confirm the chemical identity and to identify any strain or unusual electronic effects. For example, the C-F and C-Br bond lengths would be of key interest.

-

Intermolecular Interactions: This is a critical analysis for drug development. The crystal packing would be examined for key interactions that hold the molecules together.

Key Intermolecular Interactions to Investigate

Caption: Potential intermolecular interactions in the crystal lattice.

-

Hydrogen Bonding: The amino group (N-H) is an excellent hydrogen bond donor, while the oxygen atoms of the nitro group and the fluorine atom are potential acceptors. The analysis would quantify these interactions, which are fundamental to molecular recognition.

-

Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) that can interact favorably with electron-rich atoms like the oxygen of the nitro group.[4] Identifying and characterizing these interactions is crucial as they are increasingly recognized as important in drug design.

Conclusion

The structural analysis of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene via single-crystal X-ray diffraction provides indispensable information for understanding its chemical nature and potential applications. This guide has detailed the rigorous, multi-step process required to proceed from a synthesized compound to a fully refined and validated crystal structure. The resulting 3D model allows for a precise analysis of molecular geometry and the subtle intermolecular forces—hydrogen and halogen bonds—that govern its solid-state architecture. For researchers in drug development, such a detailed structural blueprint is the authoritative foundation for rational drug design, enabling the optimization of binding interactions and the prediction of physicochemical properties.

References

- The Role of 4-Bromo-5-fluoro-2-nitrotoluene in Pharmaceutical R&D. Google Cloud.

- Terwilliger, T. C. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 424–432.

- Single-crystal X-ray Diffraction. Carleton College.

- Single Crystal X-Ray Diffraction of Materials. Thermo Fisher Scientific.

- Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.

- Single Crystal X-Ray Diffraction. Pulstec USA.

- Single Crystal X-ray Diffraction and Structure Analysis. University of Washington.

- Structure refinement: some background theory and practical strategies. MIT OpenCourseWare.

- Refinement | Lecture Series "Basics of Macromolecular Crystallography". YouTube.

- Structure solution and refinement: introductory strategies. Various Sources.

- New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science.

- 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis. ChemicalBook.

- Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene. Benchchem.

- 4-BROMO-3-FLUORO-6-NITROTOLUENE. ChemBK.

- 4-Bromo-2-nitrotoluene. Sigma-Aldrich.

- Introducing bromine to the molecular structure as a strategy for drug design. MDPI.

- 2-AMINO-4-BROMO-6-FLUOROTOLUENE. ChemicalBook.

- 2-Bromo-4-nitrotoluene. Chem-Impex.

- 4-Bromo-3-nitrotoluene. NIST WebBook.

- 2-AMINO-4-BROMO-6-NITROTOLUENE. Echemi.

- Fluorine in drug discovery: Role, design and case studies. ResearchGate.

- Click Chemistry for Natural Product-Inspired Covalent Drug Discovery. PMC.

- Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. ResearchGate.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- 2-Amino-4-bromo-3-chloro-5-fluorophenol. PubChem.

- Nitro Compounds. Combi-Blocks.

- synthesis of 4-bromo-2-nitrotoluene. YouTube.

- Chemical Properties of 4-Bromo-3-nitrotoluene. Cheméo.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 7. pulstec.net [pulstec.net]

- 8. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. geo.umass.edu [geo.umass.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Thermodynamic stability of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene, a polysubstituted nitroaromatic compound with potential applications as an intermediate in the pharmaceutical and specialty chemical industries. A thorough understanding of a molecule's thermal behavior is critical for ensuring safety during handling, storage, and process scale-up. This document synthesizes theoretical principles of nitroaromatic decomposition with practical, field-proven experimental methodologies and computational approaches. We detail the primary decomposition pathways pertinent to substituted nitrotoluenes, including C-NO₂ homolysis and intramolecular hydrogen transfer. Step-by-step protocols for core analytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—are provided, explaining the causality behind experimental parameter selection. Furthermore, we outline a computational workflow using Density Functional Theory (DFT) to predict key stability indicators such as Bond Dissociation Energy (BDE). By integrating theoretical, computational, and experimental data, this guide offers researchers, scientists, and drug development professionals a robust, self-validating system for the comprehensive thermal hazard analysis of this and structurally related molecules.

Introduction

2-Amino-4-bromo-3-fluoro-6-nitrotoluene is a complex aromatic molecule featuring a diverse array of functional groups. The presence of an explosive nitro group (NO₂) juxtaposed with an amino group (NH₂), a methyl group (CH₃), and halogen atoms (Br, F) creates a nuanced electronic environment that dictates its reactivity and stability. In any chemical process, from laboratory research to industrial manufacturing, the thermodynamic stability of intermediates and final products is a paramount safety and quality consideration.[1][2][3] Nitroaromatic compounds, in particular, are known for their energetic nature, and unintended thermal decomposition can lead to runaway reactions with catastrophic consequences.[2][3]

A comprehensive evaluation of thermal stability involves more than just identifying a decomposition temperature. It requires an understanding of the decomposition mechanism, the energy released, the rate of mass loss, and the influence of molecular structure on these parameters. This guide provides an integrated approach, combining predictive computational modeling with definitive experimental analysis to build a complete stability profile.

The objective is to equip professionals with the foundational knowledge and practical methodologies required to:

-

Understand the theoretical underpinnings of nitroaromatic thermal decomposition.

-

Predict stability computationally by analyzing molecular structure.

-

Execute and interpret key thermal analysis experiments (DSC and TGA).

-

Synthesize all data to make informed decisions regarding the safe handling, processing, and storage of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before conducting any thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFN₂O₂ | [4] |

| Molecular Weight | 249.03 g/mol | Derived from Formula |

| Appearance | Colorless or yellowish solid | [4] |

| Melting Point | 95-98 °C | [4] |

| Boiling Point | ~325-345 °C (Predicted) | [4] |

| Density | ~1.68 g/cm³ (Predicted) | [4] |

Note: Some properties are predicted and should be confirmed experimentally.

Theoretical Framework of Thermal Decomposition in Substituted Nitrotoluenes

The thermal decomposition of nitrotoluene derivatives is a complex process governed by several competing pathways. The specific substituents on the aromatic ring profoundly influence which mechanism dominates.[5] For 2-Amino-4-bromo-3-fluoro-6-nitrotoluene, two primary initiation mechanisms are of key interest.

C-NO₂ Bond Homolysis

This is a common initiation step for many nitroaromatic compounds, involving the cleavage of the carbon-nitro bond to form a phenyl radical and nitrogen dioxide (NO₂).[6]

CH₃(NH₂)(Br)(F)C₆H-NO₂ → CH₃(NH₂)(Br)(F)C₆H• + •NO₂

The strength of this bond, and thus the activation energy for this step, is highly sensitive to the electronic effects of other ring substituents. Electron-donating groups (like the amino group) can destabilize the C-NO₂ bond, while electron-withdrawing groups can stabilize it. The interplay of the amino, bromo, and fluoro substituents will determine the net effect on the C-NO₂ bond dissociation energy (BDE).[5]

Intramolecular Hydrogen Abstraction (α C-H Attack)

For nitrotoluenes with a nitro group positioned ortho to the methyl group, a lower-energy pathway often exists. This mechanism involves an intramolecular hydrogen transfer from the methyl group to an oxygen atom of the nitro group, leading to the formation of an aci-nitro intermediate (quinonoid structure), which subsequently rearranges to form products like anthranil and water.[5][6][7] This pathway is often kinetically more favorable at lower temperatures compared to C-NO₂ homolysis.[6] Given the ortho relationship between the methyl and nitro groups in the target molecule, this pathway is highly plausible.

The presence of the amino group can further influence this pathway. Studies on related compounds have shown that intramolecular hydrogen bonding between amino and nitro groups can affect decomposition mechanisms.

Caption: Primary decomposition pathways for ortho-nitrotoluenes.

Integrated Workflow for Stability Assessment

A robust stability analysis integrates computational prediction with experimental verification. Computational methods provide initial estimates of stability and guide experimental design, while experimental techniques provide definitive, real-world data on the material's behavior.

Caption: Integrated workflow for thermodynamic stability analysis.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the thermodynamic properties of molecules before they are even synthesized.[8][9] This in silico approach provides crucial insights into molecular stability.

Key Computational Parameters:

-

Bond Dissociation Energy (BDE): The BDE of the C-NO₂ bond is a primary indicator of thermal stability. A higher BDE suggests a more stable compound that requires more energy to initiate decomposition via the homolysis pathway.[10]

-

Heat of Formation (ΔH_f): This value indicates the energy stored within the molecule. Highly positive heats of formation are characteristic of energetic materials.

-

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can correlate with chemical reactivity and stability. A smaller gap generally suggests higher reactivity.[10]

Workflow for Computational Analysis:

-

Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true energy minimum and to obtain zero-point vibrational energy and thermal corrections.

-

Energy Calculations: Single-point energy calculations are performed on the optimized molecule and its decomposition fragments to determine BDE and other thermodynamic parameters.

Experimental Determination of Thermodynamic Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of experimental thermal analysis. They provide quantitative data on the temperatures, energies, and mass changes associated with thermal events.[11][12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is the primary technique for identifying the onset temperature of decomposition and quantifying the energy released.[13][14]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene into a pressure-resistant crucible (e.g., gold-plated stainless steel or hermetically sealed aluminum).[12]

-

Causality: A small sample mass is used to minimize thermal gradients and prevent damage to the instrument from a potentially energetic decomposition. Pressure-resistant or hermetically sealed crucibles are essential to contain any gases produced and ensure the measured enthalpy corresponds to the complete decomposition process.[15]

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min.

-

Causality: An inert atmosphere prevents oxidative decomposition, ensuring that the observed thermal events are intrinsic to the molecule's stability and not a reaction with air.[15]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5 or 10 °C/min) to a final temperature beyond the completion of any exothermic events (e.g., 400 °C).[12]

-

Causality: A linear heating rate allows for the calculation of kinetic parameters. Using multiple heating rates can provide a more detailed kinetic analysis (e.g., using the Kissinger method).

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the Onset Temperature (T_onset) : The temperature at which the exothermic decomposition begins. This is a critical parameter for defining safe operating temperatures.

-

Determine the Peak Temperature (T_peak) : The temperature at which the rate of decomposition is maximal.

-

Calculate the Enthalpy of Decomposition (ΔH_d) by integrating the area under the exothermic peak. This value (in J/g) quantifies the energy released.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperature ranges and identify distinct stages of mass loss.[16]

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

-

Sample Preparation:

-

Accurately weigh a slightly larger sample (5-10 mg) into a tared TGA pan (e.g., alumina or platinum).[17]

-

Causality: A larger mass than in DSC is acceptable as the primary measurement is weight, not heat flow. This ensures the weight loss is accurately detectable by the microbalance.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism within the furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[17]

-

-

Thermal Program:

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining versus temperature (°C).

-

Plot the first derivative of the mass loss curve (DTG curve). The peaks on the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.

-

Identify the temperature ranges for each distinct mass loss event.

-

Data Interpretation and Synthesis

The true power of this analysis comes from synthesizing the computational and experimental results.

| Parameter | Method | Typical Result/Interpretation |

| Onset Temperature (T_onset) | DSC | The temperature at which exothermic activity begins. A primary indicator for setting maximum safe process temperatures.[14] |

| Enthalpy of Decomposition (ΔH_d) | DSC | The total energy released. Values >500 J/g are considered highly energetic and may indicate explosive potential.[14] |

| Mass Loss Profile | TGA | Indicates the number of decomposition steps and the temperature range over which they occur. A sharp, single-stage mass loss often points to a more rapid, hazardous decomposition. |

| C-NO₂ Bond Dissociation Energy | DFT | A higher BDE correlates with a higher T_onset for the homolysis pathway. Provides a theoretical basis for the observed stability. |

A low experimental T_onset, especially if it is significantly lower than predicted by C-NO₂ BDE calculations, would strongly suggest that the intramolecular hydrogen abstraction pathway is the dominant, lower-energy decomposition mechanism.[5][6]

Safety, Handling, and Storage Recommendations

Based on the comprehensive stability profile, the following precautions are critical:

-

Temperature Control: The compound should never be heated near its determined T_onset. A significant safety margin should be applied.

-

Avoid Contaminants: The thermal stability of nitroaromatic compounds can be drastically lowered by contaminants, especially bases or oxidizing agents.[2]

-

Proper Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[4]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, as the compound is an irritant.[1][4]

Conclusion

The thermodynamic stability of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene is a complex function of its unique molecular structure. The presence of the ortho-nitro and methyl groups suggests a high likelihood of a low-energy intramolecular decomposition pathway, which may make it more sensitive than other nitroaromatic isomers. A definitive assessment of its thermal hazard requires the integrated analytical approach detailed in this guide. By combining the predictive power of computational chemistry with the empirical certainty of DSC and TGA experiments, researchers and process chemists can obtain the critical data needed to ensure safe handling, develop robust processes, and mitigate the risks associated with this energetic intermediate.

References

-

Fayet, G., Joubert, L., Rotureau, P., & Adamo, C. (2009). A Theoretical Study of the Decomposition Mechanisms in Substituted o-Nitrotoluenes. The Journal of Physical Chemistry A. [Link]

-

Pifferi, C., et al. (2018). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

-

Pifferi, C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate. [Link]

-

Nikolaeva, E. V., et al. (2018). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin. [Link]

-

Dubnikova, F., & Lifshitz, A. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. The Journal of Physical Chemistry A. [Link]

-

Dubnikova, F., & Lifshitz, A. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. HUJI OpenScholar. [Link]

-

Koroglu, B., et al. (2021). An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition. OSTI.GOV. [Link]

-

Pifferi, C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

-